molecular formula C12H12BF4NO B1593868 1-Methoxy-4-phenylpyridinium tetrafluoroborate CAS No. 63123-42-2

1-Methoxy-4-phenylpyridinium tetrafluoroborate

Cat. No.: B1593868
CAS No.: 63123-42-2
M. Wt: 273.04 g/mol
InChI Key: MAORPXVTJYMPHC-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C12H12BF4NO It is known for its unique structure, which includes a methoxy group attached to a phenylpyridinium core, and a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylpyridinium tetrafluoroborate can be synthesized through the oxidation of 4-phenylpyridine followed by methylation. The oxidation is typically carried out using meta-chloroperoxybenzoic acid (m-CPBA), and the subsequent methylation is achieved using Meerwein’s salt (trimethyloxonium tetrafluoroborate, Me3OBF4) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures mentioned above, scaled up for industrial applications. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylpyridinium compounds.

Scientific Research Applications

1-Methoxy-4-phenylpyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methoxy-4-phenylpyridinium tetrafluoroborate exerts its effects involves its ability to participate in various chemical reactions. The methoxy group and the phenylpyridinium core play crucial roles in its reactivity. The compound can interact with molecular targets through oxidation, reduction, and substitution reactions, influencing different pathways and processes.

Comparison with Similar Compounds

    4-Phenylpyridine: The parent compound without the methoxy group.

    1-Methoxy-4-methylpyridinium tetrafluoroborate: A similar compound with a methyl group instead of a phenyl group.

This detailed overview provides a comprehensive understanding of 1-Methoxy-4-phenylpyridinium tetrafluoroborate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORPXVTJYMPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069687
Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Molecular Weight

273.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-42-2
Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
Source CAS Common Chemistry
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Record name N-Methoxy-4-phenylpyridinium tetrafluoroborate
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-)
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Record name 1-methoxy-4-phenylpyridinium tetrafluoroborate
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Record name N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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